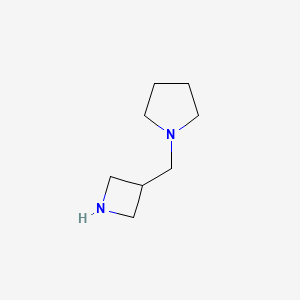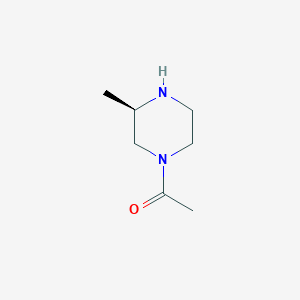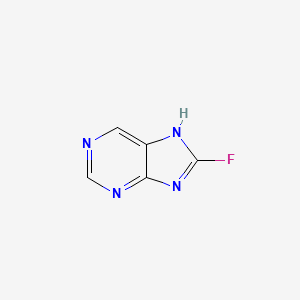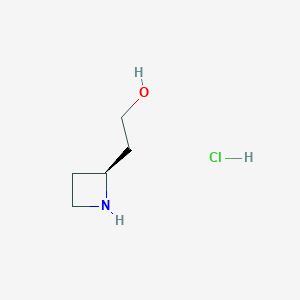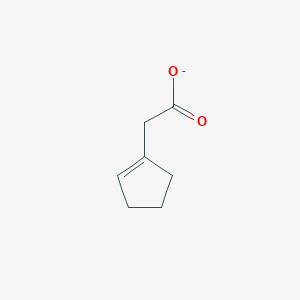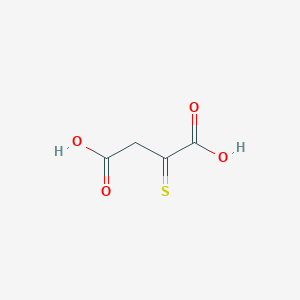
2-Thioxosuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxosuccinic acid, also known as 2-mercaptosuccinic acid, is an organosulfur compound with the molecular formula C4H4O4S. It is a derivative of succinic acid where one of the oxygen atoms is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thioxosuccinic acid can be synthesized through several methods. One common laboratory method involves the reaction of maleic anhydride with hydrogen sulfide. The process begins with the hydration of maleic anhydride to form maleic acid, which then reacts with hydrogen sulfide to produce this compound .
Another method involves the reaction of malic acid with thioglycolic acid in the presence of a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the large-scale reaction of maleic anhydride with hydrogen sulfide under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Thioxosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Thioxosuccinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Thioxosuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required .
In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound of 2-Thioxosuccinic acid, differing by the presence of an oxygen atom instead of sulfur.
Thiomalic acid: Another sulfur-containing derivative of malic acid.
Thiazoles: Compounds containing a sulfur and nitrogen atom in a five-membered ring structure .
Uniqueness
This compound is unique due to its specific sulfur substitution, which imparts distinct chemical properties compared to its oxygen-containing analogs. This substitution enhances its ability to participate in redox reactions and form stable metal complexes, making it valuable in various applications .
Properties
Molecular Formula |
C4H4O4S |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
2-sulfanylidenebutanedioic acid |
InChI |
InChI=1S/C4H4O4S/c5-3(6)1-2(9)4(7)8/h1H2,(H,5,6)(H,7,8) |
InChI Key |
IGXYZVHWOLYWCE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=S)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B15072596.png)
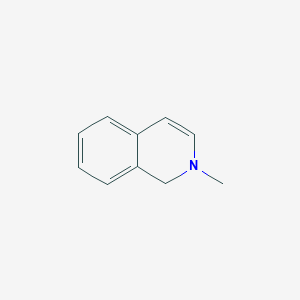
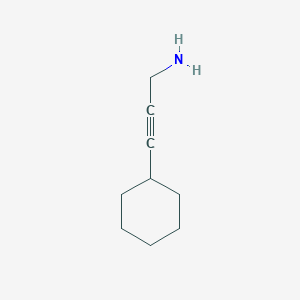

![6-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B15072618.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B15072621.png)
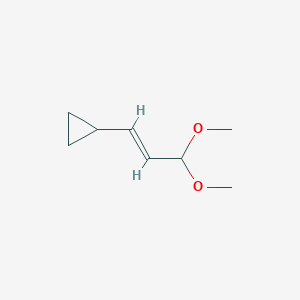
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15072635.png)
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
